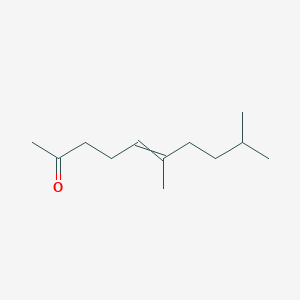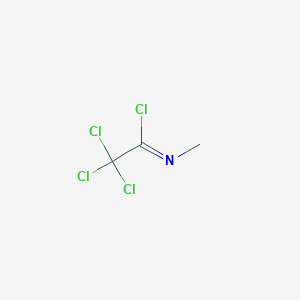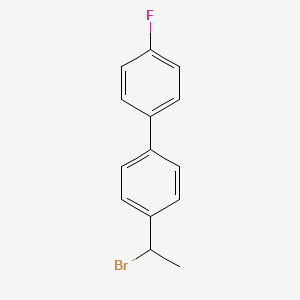
4-(1-Bromoethyl)-4'-fluoro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a bromoethyl group attached to one phenyl ring and a fluoro substituent on the other phenyl ring. The presence of both bromine and fluorine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the bromination of 4-ethyl-4’-fluoro-1,1’-biphenyl. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation reactions: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), or primary amines in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: 4-(1-Hydroxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Cyanoethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Aminoethyl)-4’-fluoro-1,1’-biphenyl.
Oxidation: 4-(1-Carboxyethyl)-4’-fluoro-1,1’-biphenyl, 4-(1-Formylethyl)-4’-fluoro-1,1’-biphenyl.
Reduction: 4-Ethyl-4’-fluoro-1,1’-biphenyl.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromoethyl and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the bromoethyl group may undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins, while the fluoro group can enhance the compound’s metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl: can be compared with other similar compounds, such as:
4-(1-Bromoethyl)-4’-chloro-1,1’-biphenyl: Similar structure but with a chloro substituent instead of a fluoro group. The chloro group may result in different reactivity and biological activity.
4-(1-Bromoethyl)-4’-methyl-1,1’-biphenyl: Contains a methyl group instead of a fluoro group. The methyl group can affect the compound’s lipophilicity and overall chemical behavior.
4-(1-Bromoethyl)-4’-nitro-1,1’-biphenyl: Features a nitro group, which can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of 4-(1-Bromoethyl)-4’-fluoro-1,1’-biphenyl lies in the combination of the bromoethyl and fluoro substituents, which impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
53588-07-1 |
|---|---|
Molekularformel |
C14H12BrF |
Molekulargewicht |
279.15 g/mol |
IUPAC-Name |
1-(1-bromoethyl)-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-10H,1H3 |
InChI-Schlüssel |
HORIKVLWDGXBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)

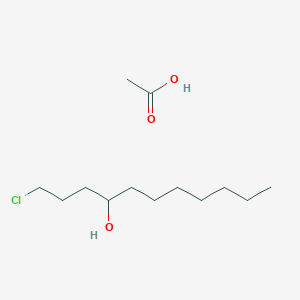
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
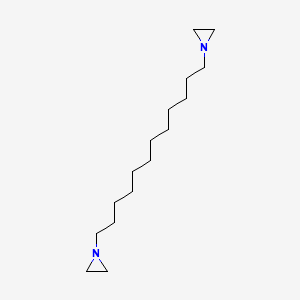
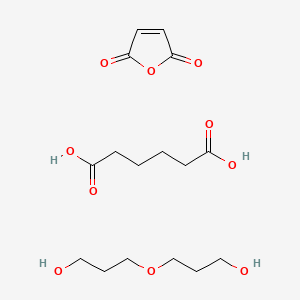
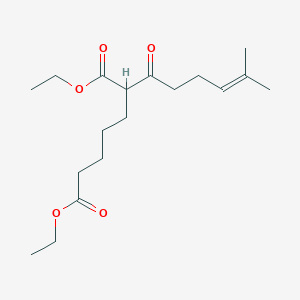
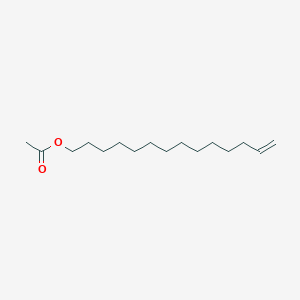
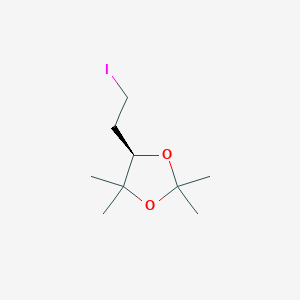
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
